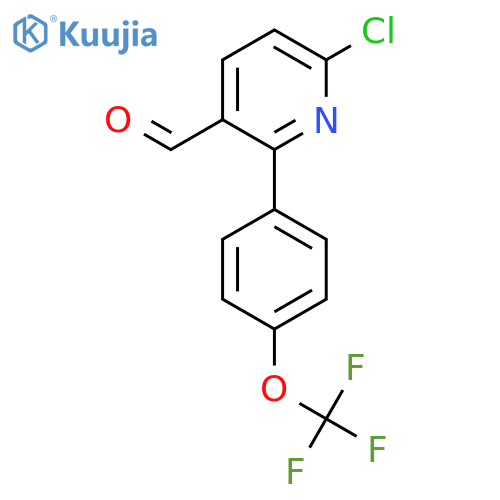Cas no 1261831-26-8 (6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde)

1261831-26-8 structure
商品名:6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde
CAS番号:1261831-26-8
MF:C13H7ClF3NO2
メガワット:301.648392915726
CID:4987681
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde
-
- インチ: 1S/C13H7ClF3NO2/c14-11-6-3-9(7-19)12(18-11)8-1-4-10(5-2-8)20-13(15,16)17/h1-7H
- InChIKey: AHKBTRODQAGNSP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=O)C(C2C=CC(=CC=2)OC(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 332
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 39.2
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002654-1g |
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde |
1261831-26-8 | 97% | 1g |
1,445.30 USD | 2021-07-04 | |
| Alichem | A013002654-500mg |
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde |
1261831-26-8 | 97% | 500mg |
782.40 USD | 2021-07-04 | |
| Alichem | A013002654-250mg |
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde |
1261831-26-8 | 97% | 250mg |
480.00 USD | 2021-07-04 |
6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
1261831-26-8 (6-Chloro-2-(4-(trifluoromethoxy)phenyl)nicotinaldehyde) 関連製品
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
